3-Acetyldeoxynivalenol
Overview
Description
3-Acetyldeoxynivalenol (3-Ac-DON) is a trichothecene mycotoxin, which is a derivative of deoxynivalenol (DON) produced by Fusarium species . It is a blood-brain barrier (BBB) permeable mycotoxin . It is found in grains used for livestock feed as well as human consumption, such as cereal and bread .
Synthesis Analysis
3-Ac-DON is formed by acetylation of DON at the C-3 position . It is produced predominantly on wheat, barley, and corn, and less often on oats, rice, rye, and sorghum by Fusarium graminearum and Fusarium culmorum .
Molecular Structure Analysis
The molecular formula of 3-Ac-DON is C17H22O7 . Its molecular weight is 338.35 . The InChI key is ADFIQZBYNGPCGY-HTJQZXIKSA-N .
Chemical Reactions Analysis
A liquid chromatography-tandem mass spectrometry method was developed for simultaneous determination of deoxynivalenol (DON), nivalenol (NIV), and 3-acetyldeoxynivalenol (3AcDON) in grains and feeds .
Physical And Chemical Properties Analysis
The limits of quantification of the method for DON, 3AcDON, and NIV were 11.0, 27.6, and 13.5 ng/g, respectively .
Scientific Research Applications
Impact on Macrophages
3-Acetyldeoxynivalenol (3-Ac-DON) has been studied for its biological toxicity on macrophages. A study showed that 3-Ac-DON treatment in RAW 264.7 macrophages resulted in DNA damage, cell cycle arrest, cell death, activation of stress responses, and a critical role of lysosomal membrane permeabilization in apoptosis induction (Liu et al., 2020).
Occurrence in Wheat
The prevalence of 3-Acetyldeoxynivalenol in wheat has been reported, highlighting its coexistence with deoxynivalenol (DON) in cereal grains. This study emphasizes the need for ongoing monitoring of DON and its derivatives in wheat products (Liu et al., 2016).
Toxicokinetics in Animals
Research on the oral bioavailability, hydrolysis, and toxicokinetics of 3-Acetyldeoxynivalenol in animals such as broiler chickens and pigs has been conducted. This study aids in understanding the disposition properties of 3-Ac-DON and its toxicological relevance (Broekaert et al., 2015).
Synthetic Routes for Isotopologues
The synthesis of stable isotope labeled 3-Acetyldeoxynivalenol has been explored to provide reference materials for further toxicological and bioanalytical investigations (Asam & Rychlik, 2012).
Absorption and Metabolism in Pigs
A study on the absorption, metabolism, and excretion of 3-Ac-DON in pigs found that this compound is rapidly metabolized and does not accumulate in plasma, highlighting its in vivo deacetylation and rapid excretion (Eriksen, Pettersson & Lindberg, 2003).
Gene Expression Analysis in Cells
Transcriptome analysis of Caco-2 cells exposed to mycotoxins like 3-Ac-DON provided insights into the toxic mechanism of this compound, revealing effects on DNA damage, inhibition of DNA replication, and cell cycle arrest (He et al., 2021).
Deacetylation in Humans
A study focused on the hydrolytic fate of 3/15-Acetyldeoxynivalenol in humans, identifying the small intestine and liver as main sites for deacetylation. This research contributes to understanding the human metabolic processing of these mycotoxins (Ajandouz et al., 2016).
Production in Fusarium Cultures
Research has also been conducted on the production of 3-Acetyldeoxynivalenol in Fusarium cultures, which is critical for understanding its formation and potential contamination in food products (Altpeter & Posselt, 2004).
Safety And Hazards
3-Ac-DON is highly flammable and toxic in contact with skin or if inhaled . It causes serious eye irritation . It causes damage to the central nervous system and respiratory system . It may cause damage to the central nervous system, respiratory system, blood, kidneys, and liver through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-HTJQZXIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891850 | |
Record name | 3-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyldeoxynivalenol | |
CAS RN |
50722-38-8 | |
Record name | 3-Acetyldeoxynivalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50722-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyldeoxynivalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl Deoxynivalenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYNIVALENOL 3-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838JJ2425Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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